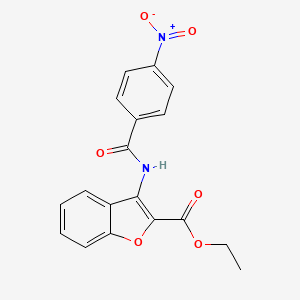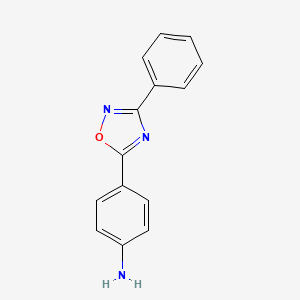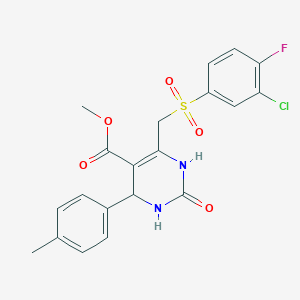
Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H18ClFN2O5S and its molecular weight is 452.88. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of novel compounds with potential biological activities is a key focus in medicinal chemistry. One such effort includes the synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives using environmentally friendly methods. These derivatives have been evaluated for their antibacterial and antifungal activities, showing significant promise as antimicrobial agents. The study also explored the compounds' mode of action through enzyme assay studies and molecular docking, indicating their potential as oral drug candidates due to their good ADMET profiles. Furthermore, their non-cytotoxic nature, as assessed through toxicity studies against human cancer cell lines, underscores their safety and potential for further development as therapeutic agents (Tiwari et al., 2018).
Chemical Synthesis Techniques
The chemical synthesis of related compounds, such as methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been achieved through modified Biginelli reactions. These reactions, facilitated by microwave irradiation and catalyzed under solvent-free conditions, offer high yields and represent advancements in the synthesis of complex organic molecules. This methodological development is crucial for the efficient production of compounds with potential utility in various scientific and industrial applications (Chen et al., 2012).
Antimicrobial and Anticancer Properties
Compounds derived from similar chemical structures have been synthesized and investigated for their biological properties, including antimicrobial and anticancer activities. Specifically, novel pyrazole carbaldehyde derivatives, synthesized from related pyrimidine compounds, have shown significant anti-breast cancer and anti-inflammatory properties. Molecular docking studies have further elucidated their potential mechanisms of action, highlighting the importance of such compounds in the development of new therapeutic agents (Thangarasu et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate are human cancer cell lines . This compound has been evaluated for antiproliferative activity against four human cancer cell lines of MGC-803, Eca-109, PC-3, and MCF-7 .
Mode of Action
Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate interacts with its targets by inhibiting colony formation and migration of MGC-803 cells . It blocks the cell cycle in the G0/G1 phase and induces apoptosis .
Biochemical Pathways
Given its mode of action, it likely influences pathways related to cell cycle regulation and apoptosis .
Result of Action
The molecular and cellular effects of Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate’s action include significant inhibition of colony formation and migration of MGC-803 cells, blockage of the cell cycle in the G0/G1 phase, and induction of apoptosis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not explicitly mentioned in the available literature
Eigenschaften
IUPAC Name |
methyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O5S/c1-11-3-5-12(6-4-11)18-17(19(25)29-2)16(23-20(26)24-18)10-30(27,28)13-7-8-15(22)14(21)9-13/h3-9,18H,10H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNJCAXYMLTHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

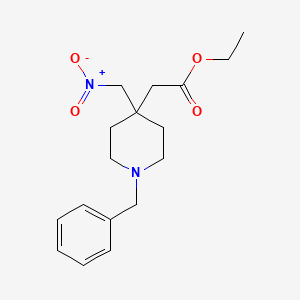
![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone](/img/structure/B2586498.png)
![N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2586499.png)
![4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone](/img/structure/B2586503.png)
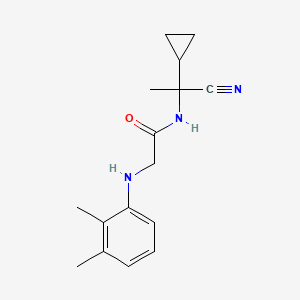
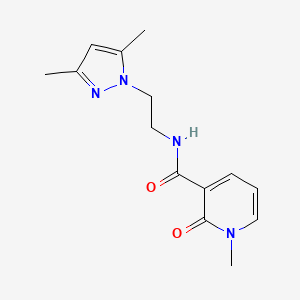
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluoro-N-({3-[(2-{[4-(trifluoromethyl)phenyl]methylene}hydrazino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)benzenesulfonamide](/img/structure/B2586510.png)
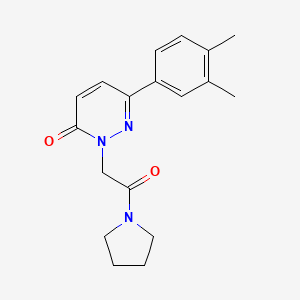
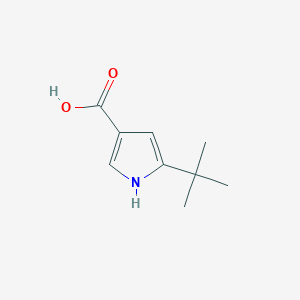
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2586513.png)
![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)
